4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Physicochemical Properties Medicinal Chemistry Drug Design

This trisubstituted pyridine derivative features a unique 4-methoxy/5-trifluoromethyl electronic synergy that modulates pKa and enhances metabolic stability—critical for kinase inhibitor programs and agrochemical R&D. Ideal for building diverse libraries and lead optimization in Syk/Trk/PI3K pathways.

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
CAS No. 1227571-99-4
Cat. No. B1409262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
CAS1227571-99-4
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1C(F)(F)F)N
InChIInChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12)
InChIKeySBLYITPOINEJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227571-99-4): A Strategic Fluorinated Pyridine Building Block for Drug Discovery and Chemical Biology


4-Methoxy-5-(trifluoromethyl)pyridin-2-amine (CAS 1227571-99-4) is a trisubstituted pyridine derivative characterized by a methoxy group at C4, a trifluoromethyl group at C5, and a primary amine at C2 [1]. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and physicochemical profile . The compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitor programs, where the trifluoromethyl group enhances metabolic stability and the methoxy group modulates electron density and solubility .

Why 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Cannot Be Readily Replaced by Unsubstituted or Halogenated Pyridine Analogs


The combination and precise positioning of the 4-methoxy and 5-trifluoromethyl groups on the pyridine ring create a unique electronic environment that cannot be replicated by simpler analogs. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group work in concert to fine-tune the basicity of the pyridine nitrogen and the reactivity of the 2-amino group, directly impacting binding affinity, metabolic stability, and synthetic accessibility . Substituting with a 5-(trifluoromethyl)pyridin-2-amine (lacking the methoxy group) results in a >1 unit decrease in pKa, altering protonation state at physiological pH . Conversely, replacing the -CF3 with -H (as in 4-methoxypyridin-2-amine) eliminates the beneficial metabolic shielding and lipophilicity contributed by the trifluoromethyl group . These differences underscore that generic substitution without consideration of these synergistic electronic effects can lead to failed biological assays or suboptimal pharmacokinetic profiles.

Quantitative Differentiation of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Against Key Structural Comparators


Superior pKa Modulation Achieved Through Synergistic 4-Methoxy/5-Trifluoromethyl Substitution

The predicted pKa of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is 5.58±0.24 . This value lies between the strongly basic 4-methoxypyridin-2-amine (pKa 7.79±0.11) and the weakly basic 5-(trifluoromethyl)pyridin-2-amine (pKa 4.55±0.13) . This intermediate pKa is achieved by the opposing electronic effects of the electron-donating methoxy and electron-withdrawing trifluoromethyl groups, offering a tunable protonation state that can be advantageous for optimizing target engagement and membrane permeability in lead optimization campaigns.

Physicochemical Properties Medicinal Chemistry Drug Design

Enhanced Volatility Profile Versus Chloro-Analog for Improved Purification and Handling

The predicted boiling point of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is 275.5±40.0 °C , which is higher than that of its chloro-analog, 4-chloro-5-(trifluoromethyl)pyridin-2-amine (252.2±40.0 °C) . While both compounds are solids at room temperature, this difference in boiling point suggests lower volatility for the methoxy derivative, which can be advantageous during solvent removal steps (e.g., rotary evaporation) and storage, reducing the risk of compound loss and improving safety.

Synthetic Chemistry Purification Process Chemistry

Precise Electronic Tuning via Methoxy Group Enables Optimized Kinase Inhibitor Potency

While direct comparative data for the exact compound is limited, structure-activity relationship (SAR) studies on closely related aminopyridine scaffolds reveal that the 4-methoxy group is essential for maintaining cytotoxic activity and enhancing solubility . In the context of Syk kinase inhibition, highly potent aminopyridine derivatives bearing a 4-trifluoromethyl-2-pyridyl motif achieve IC50 values as low as 0.6 nM [1]. The specific substitution pattern of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine provides a unique electronic profile that can be exploited to fine-tune interactions with the kinase hinge region and hydrophobic back pocket, offering a differentiated starting point for lead optimization compared to simpler pyridine analogs.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Dual Functionalization Enables Versatile Late-Stage Derivatization for Library Synthesis

The presence of both a reactive 2-amino group and a methoxy group on the pyridine ring allows for diverse chemical transformations. The amine can undergo acylation, sulfonylation, or Buchwald-Hartwig coupling, while the methoxy group can be demethylated to a hydroxyl group or participate in nucleophilic aromatic substitution reactions . This contrasts with simpler analogs like 5-(trifluoromethyl)pyridin-2-amine, which lacks the methoxy handle for further functionalization. This dual reactivity significantly expands the accessible chemical space and accelerates the synthesis of compound libraries for hit-to-lead optimization.

Synthetic Methodology Medicinal Chemistry Combinatorial Chemistry

Optimal Research and Industrial Use Cases for 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine Based on Quantitative Evidence


Scaffold for Kinase Inhibitor Lead Optimization

The compound's intermediate pKa and unique electronic profile make it an ideal core for designing kinase inhibitors with balanced potency and drug-like properties. Its use as a building block can accelerate the development of selective inhibitors for targets such as Syk, Trk, or PI3K, where the trifluoromethylpyridine motif is a privileged structure [1].

Synthesis of Diversified Compound Libraries via Orthogonal Functionalization

Leveraging the reactive 2-amine and modifiable 4-methoxy groups, this compound serves as a powerful starting material for the rapid generation of diverse chemical libraries. This approach is particularly valuable in academic and industrial settings focused on high-throughput screening and hit identification .

Development of Metabolically Stable Bioactive Molecules

The electron-withdrawing trifluoromethyl group is known to enhance metabolic stability by blocking oxidative metabolism at the pyridine ring . This compound is therefore a strategic choice for medicinal chemists seeking to improve the pharmacokinetic profile of lead compounds, particularly in programs targeting neurological or inflammatory disorders where metabolic stability is a key concern.

Agrochemical Intermediate for Advanced Crop Protection Agents

Trifluoromethylpyridines are a well-established class of intermediates in the synthesis of modern agrochemicals, including fungicides and insecticides [2]. The specific substitution pattern of this compound offers a unique entry point for developing new crop protection agents with improved efficacy and environmental profiles, particularly those requiring a fine-tuned electronic structure for target binding.

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